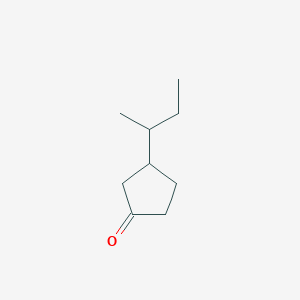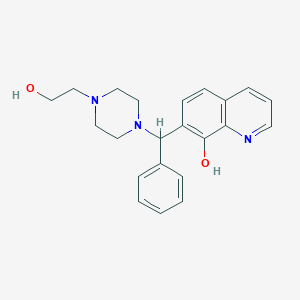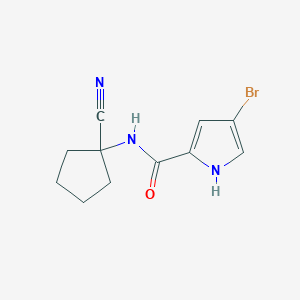
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective antagonist for the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the prostate, bladder, and sensory neurons. The activation of TRPM8 has been linked to various physiological processes, including thermoregulation, pain sensation, and cancer progression. Thus, the development of selective TRPM8 antagonists, such as BCTC, has the potential to provide insights into the physiological and pathological roles of TRPM8.
作用机制
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide acts as a selective antagonist for TRPM8 by binding to the channel's pore region and blocking ion conduction. The binding of this compound to TRPM8 prevents the channel's activation by cold and menthol stimuli, thereby reducing the influx of calcium ions and the downstream signaling pathways that are activated by TRPM8.
Biochemical and Physiological Effects:
The inhibition of TRPM8 by this compound has been shown to have various biochemical and physiological effects. In addition to reducing prostate cancer cell proliferation and migration, this compound has been shown to reduce bladder hyperactivity and pain sensation in animal models. These findings suggest that TRPM8 may be a potential therapeutic target for various pathological conditions.
实验室实验的优点和局限性
The use of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide in scientific research provides several advantages, including its high selectivity for TRPM8 and its ability to block the channel's activation by cold and menthol stimuli. However, the use of this compound in lab experiments also has limitations, including its potential off-target effects and the need for optimization of dosage and administration protocols.
未来方向
The use of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide in scientific research has opened up several future directions for TRPM8 research. One potential direction is the development of more selective and potent TRPM8 antagonists that can be used in clinical settings. Another direction is the investigation of the physiological and pathological roles of TRPM8 in various tissues, including the respiratory and cardiovascular systems. Finally, the use of this compound in combination with other TRPM8 modulators may provide insights into the complex signaling pathways that are activated by TRPM8.
合成方法
The synthesis of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 1-cyanocyclopentene with bromine to form 4-bromo-1-cyanocyclopentene. This intermediate is then reacted with 2-aminopyrrole to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学研究应用
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide has been extensively studied in scientific research for its potential as a selective TRPM8 antagonist. The use of this compound in TRPM8 research has provided insights into the physiological and pathological roles of TRPM8 in various tissues. For example, this compound has been used to investigate the role of TRPM8 in prostate cancer progression. Studies have shown that the inhibition of TRPM8 by this compound reduces prostate cancer cell proliferation and migration, suggesting that TRPM8 may be a potential therapeutic target for prostate cancer.
属性
IUPAC Name |
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-8-5-9(14-6-8)10(16)15-11(7-13)3-1-2-4-11/h5-6,14H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUAIHKVYNPCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

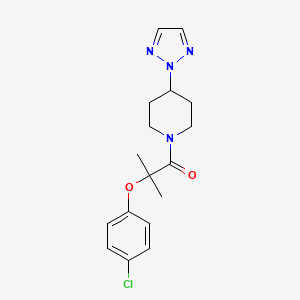
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde](/img/structure/B2621126.png)
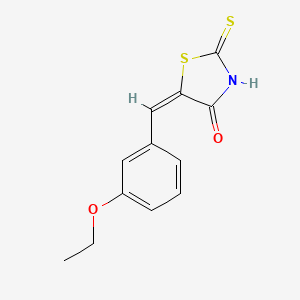
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
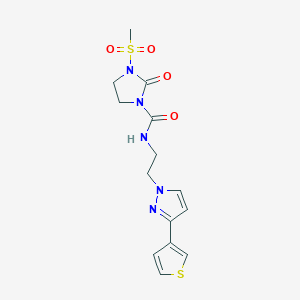
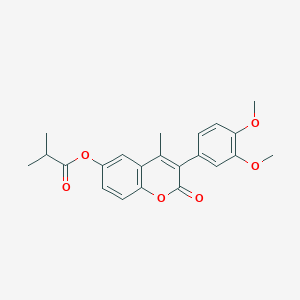
![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)
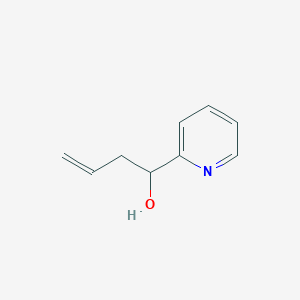
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2621139.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)
